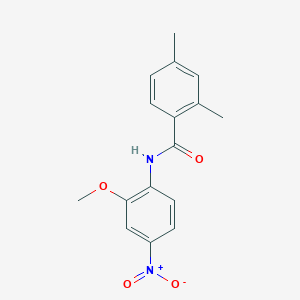

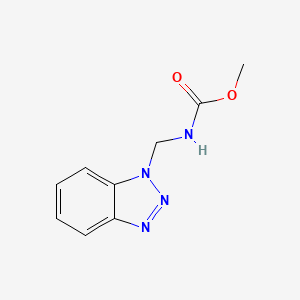

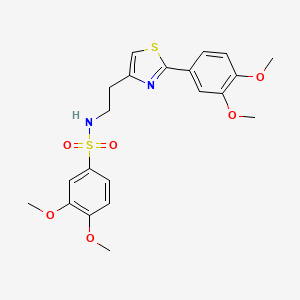

![molecular formula C18H13NO B2865983 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol CAS No. 107053-09-8](/img/structure/B2865983.png)

5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol is a chemical compound used for scientific research . It is also known by registry numbers ZINC000003880406, ZINC000003880407 .

Chemical Reactions Analysis

While specific chemical reactions involving 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol are not detailed in the search results, similar compounds have been involved in reactions such as Michael-type C–C bond formation and subsequent aza-Wittig reaction to give 5-indeno (1,2-)pyridines .Scientific Research Applications

Organic Synthesis

The nitrogen-containing indeno [1,2- b ]quinoxaline ring, which is a part of the structure of 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol, is a privileged structurally fused active system. It has been recognized as an important building block in organic synthesis .

Pharmaceutical Applications

Indeno [1,2- b ]quinoxalinones, derived by the reaction of ninhydrin and substituted 1,2-phenylenediamines, have potential pharmaceutical applications. They have shown anti-cancer, c-Jun N-terminal kinase inhibitory, anti-inflammatory, antinociceptive, and antiproliferative activities .

Drug Discovery

Spiro compounds, in which two cyclic rings are fused at a common carbon atom, are promising interesting skeletal systems in drug discovery due to their unique conformational features, structural complexity, and rigidity .

Synthesis of Diverse Spiro-Indeno[1,2-b]Quinoxalines

The reactions of indeno [1,2- b ]quinoxalinone as a key construction block for producing a variety of indeno [1,2- b ]quinoxaline-based spiro-heterocyclic frameworks by means of a wide range of chemical reactions .

Synthesis of Pyrimidine-Containing Compounds

An improved, catalyst-free, and easy method has been designed to access the (amino)-nitrospiro[indene-pyrano[2,3-d]pyrimidine]-tetraone and 2-(alkylamino)-3-nitro-2′H,5H-spiro[indeno[1,2-b]pyran-4,5′-pyrimidine]-2′,4′,5,6′(1′H,3′H)-tetraone based on utilizing KAs as starting materials in combination with ninhydrin .

Chemical Reactions

Most of the reactions described in the synthesis of diverse spiro-indenoquinoxalines are multicomponent ones with readily available starting materials that produce complex molecular spiro architectures .

Mechanism of Action

Target of Action

It is known that this compound is used as an electron acceptor in the design of novel fluorescent isomers .

Mode of Action

The mode of action of 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol involves its interaction with triphenylamine (TPA), which acts as an electron donor . The substitution position of TPA on the compound is adjusted to form different isomers, which results in different molecular conformations and determines the luminescent behavior of these isomers .

Biochemical Pathways

The compound’s role as an electron acceptor in the formation of fluorescent isomers suggests that it may be involved in electron transfer processes .

Result of Action

The result of the action of 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol is the formation of fluorescent isomers with different luminescent behaviors . Some isomers exhibit thermally activated delayed fluorescence (TADF) with long fluorescence lifetimes, while others are normal fluorescent molecules . The photophysical properties of these isomers are determined by the substitution position of TPA on the compound .

Action Environment

The compound’s role in the formation of fluorescent isomers suggests that factors such as temperature and light conditions could potentially influence its action and efficacy .

properties

IUPAC Name |

5-phenylindeno[1,2-b]pyridin-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO/c20-18(13-7-2-1-3-8-13)15-10-5-4-9-14(15)17-16(18)11-6-12-19-17/h1-12,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPFAOMNSVCXJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)N=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

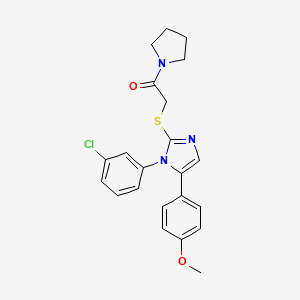

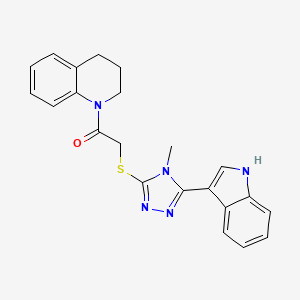

![3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2865905.png)

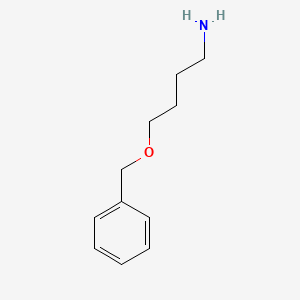

![Ethyl 4-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2865912.png)

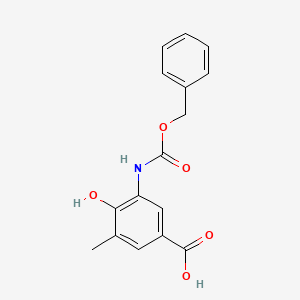

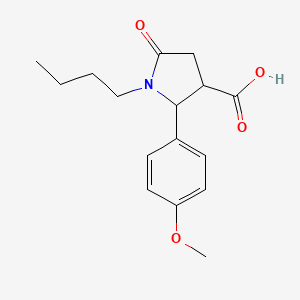

![N-isopentyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2865916.png)